molecular formula C5H7N3O2 B15054010 4,5-dimethyl-2-nitro-1H-imidazole CAS No. 5213-47-8

4,5-dimethyl-2-nitro-1H-imidazole

Cat. No.: B15054010
CAS No.: 5213-47-8
M. Wt: 141.13 g/mol
InChI Key: UQVVCXIRILGGCV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at positions 4 and 5, and a nitro group at position 2 on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4,5-dimethyl-2-nitro-1H-imidazole typically involves nitration of the corresponding dimethyl imidazole precursor. One common method includes the reaction of 4,5-dimethylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 2-position . Industrial production methods often employ similar nitration reactions, optimized for large-scale synthesis with considerations for yield, purity, and safety.

Chemical Reactions Analysis

4,5-Dimethyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. Major products formed from these reactions include aminoimidazoles, substituted imidazoles, and carboxylated imidazoles.

Scientific Research Applications

4,5-Dimethyl-2-nitro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The biological activity of 4,5-dimethyl-2-nitro-1H-imidazole is primarily due to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of enzymes or disruption of cellular processes. The compound targets various molecular pathways, including those involved in DNA synthesis and repair .

Comparison with Similar Compounds

4,5-Dimethyl-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share the nitroimidazole core but differ in their substitution patterns, leading to variations in their biological activity and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5213-47-8

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4,5-dimethyl-2-nitro-1H-imidazole

InChI

InChI=1S/C5H7N3O2/c1-3-4(2)7-5(6-3)8(9)10/h1-2H3,(H,6,7)

InChI Key

UQVVCXIRILGGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)[N+](=O)[O-])C

Origin of Product

United States

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